molecular formula C18H21N3O B2643990 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone CAS No. 2034278-43-6

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone

Cat. No.: B2643990
CAS No.: 2034278-43-6
M. Wt: 295.386
InChI Key: PSSZDVMMKRROAD-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.
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Biological Activity

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone is a complex organic compound belonging to the class of pyrazolopyrazines. This compound has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopropyl group and a dihydropyrazolo core suggests diverse biological activities that warrant detailed investigation.

  • Molecular Formula : C14H21N3O
  • Molecular Weight : 247.34 g/mol
  • Purity : Typically ≥ 95% .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolopyrazine Core : Cyclization of appropriate precursors (e.g., hydrazines and diketones) under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.
  • Attachment of the m-Tolyl Moiety : Alkylation reactions are employed to attach the m-tolyl group to the pyrazolopyrazine core .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolopyrazines can induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its antiproliferative effects against breast and colon cancer cell lines, demonstrating promising results.

Cell LineIC50 (μM)Reference
MCF-7 (Breast)15.0
HCT-116 (Colon)12.5

The mechanism of action for this compound appears to involve:

  • Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Targeting Specific Enzymes : The compound may inhibit metabolic enzymes involved in cancer progression, though specific targets remain to be fully elucidated .

Case Studies

A series of case studies have explored the biological activity of related compounds:

  • Study on Antiproliferative Activity : A study evaluated a range of pyrazolo derivatives against various cancer cell lines, finding that modifications at specific positions significantly enhanced activity .
  • Mechanistic Studies : Research has indicated that structural modifications can lead to differential interactions with cellular targets, influencing both efficacy and selectivity against cancer cells .

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound based on its structure. These predictions suggest potential pharmacological effects including:

  • Anticancer activity
  • Antimicrobial properties

Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-3-2-4-14(9-13)10-18(22)20-7-8-21-16(12-20)11-17(19-21)15-5-6-15/h2-4,9,11,15H,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSZDVMMKRROAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.